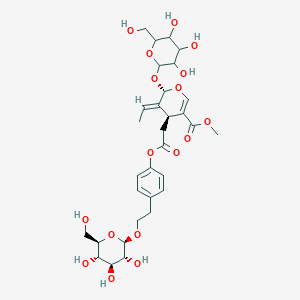![molecular formula C12H21NO2 B12932952 Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12932952.png)
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[3.2.2]nonane core with an aminomethyl group and a methyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate typically involves multistep organic reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds to form the bicyclic core . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity. The exact industrial methods can vary depending on the desired application and production scale.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic core.
Reduction: This can be used to reduce any oxidized functional groups back to their original state.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites that are not accessible to more linear molecules, potentially leading to unique biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic core but differ in the functional groups attached.
Bicyclo[4.3.0]nonene nucleoside analogues: These compounds have a different bicyclic structure but are used in similar applications, such as antiviral agents.
3-azabicyclo[3.2.2]nonanes: These compounds have a nitrogen atom in the bicyclic core and are studied for their antiplasmodial and antitrypanosomal activities.
Uniqueness
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate is unique due to its specific functional groups and the resulting chemical properties. Its aminomethyl group and methyl ester functional group provide distinct reactivity and potential for modification, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H21NO2 |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-15-10(14)12-4-2-3-11(9-13,5-7-12)6-8-12/h2-9,13H2,1H3 |
InChI-Schlüssel |
QXDDGYOJFAJMDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCCC(CC1)(CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide](/img/structure/B12932874.png)
![2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid](/img/structure/B12932876.png)


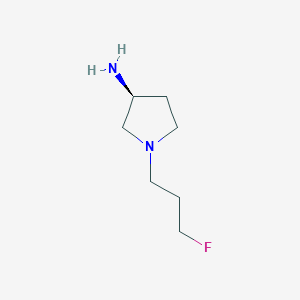
![{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12932900.png)

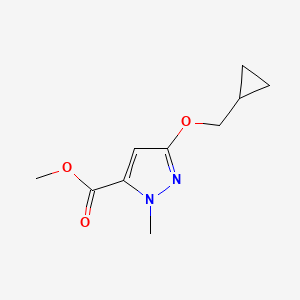
![Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B12932934.png)
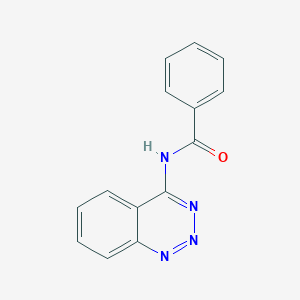
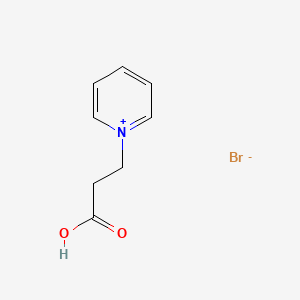
![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12932940.png)
![Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12932944.png)
